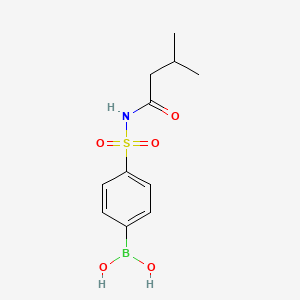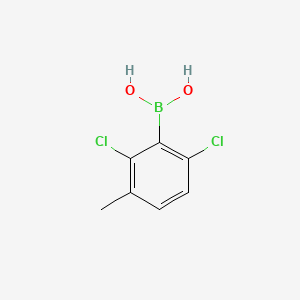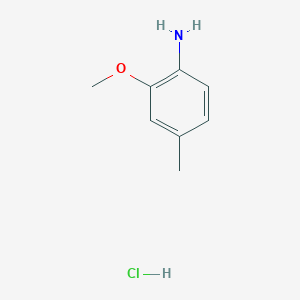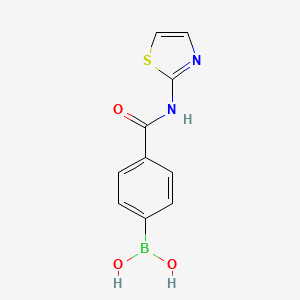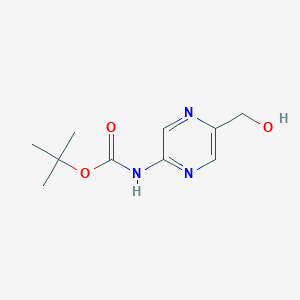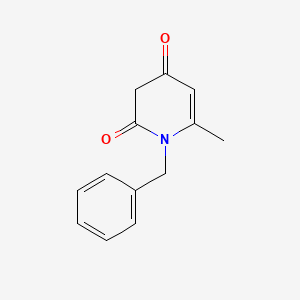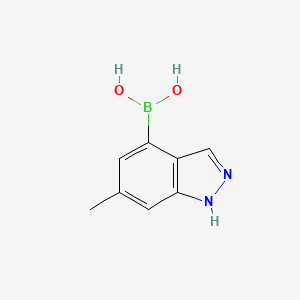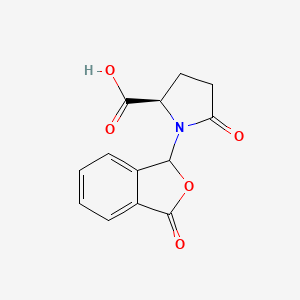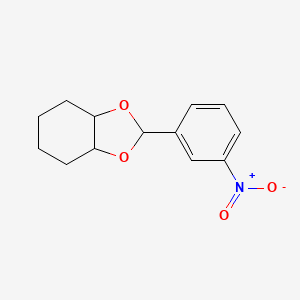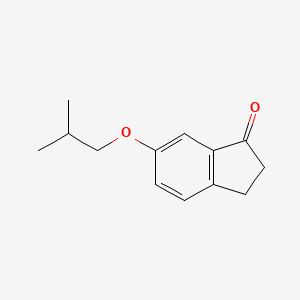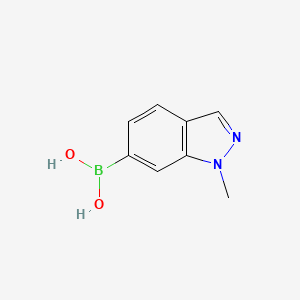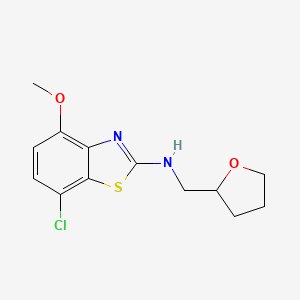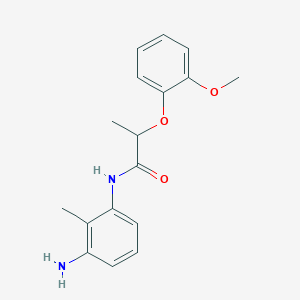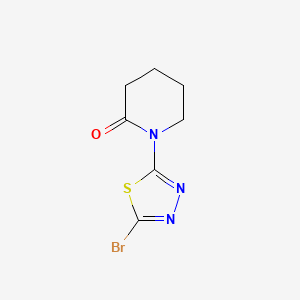
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one
Overview
Description
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is a chemical compound with the molecular formula C7H10BrN3S . It is a part of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one and its analogs involves introducing a hydrophilic skeleton and different chains based on BPTES . The systematic exploration of the structure-activity relationship led to the discovery of superior derivative compounds .Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one includes a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is integral to its biological activity .Chemical Reactions Analysis
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one is part of the 1,3,4-thiadiazole class of compounds, which have shown a broad spectrum of activity against various pathogens . The halogen substitution (chloro- or bromo-) on the thiophen-2-carbonyl moiety seems to be a beneficial structural feature for the most active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one include a molecular weight of 249.09 g/mol, a topological polar surface area of 86.4 Ų, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 247.93674 g/mol .Scientific Research Applications
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria strains such as E. coli, B. mycoides, C. albicans, and others .
- Methods : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The antimicrobial activity was tested against various bacteria strains .
- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity . Some of the molecules had an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
-
Anticancer Agents
- Field : Oncology
- Application : Some 1,3,4-thiadiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells and other leukemia cell lines .
- Methods : The cytotoxic effects of the compounds were determined using the MTT assay .
- Results : The compounds showed good antiproliferative activity against the tested cancer cell lines .
Future Directions
The future directions for research on 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one could involve further exploration of its structure-activity relationship to discover superior derivative compounds . Additionally, more research could be conducted to understand its mechanism of action and potential biological activities .
properties
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3OS/c8-6-9-10-7(13-6)11-4-2-1-3-5(11)12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEDBLRJAAIQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



